molecular formula C20H27N3O3 B6578584 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine CAS No. 1105227-12-0

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine

Cat. No. B6578584
CAS RN: 1105227-12-0
M. Wt: 357.4 g/mol
InChI Key: GITANAQJAOBQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine” is an organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine ring is substituted with a 2-methoxybenzoyl group and the oxadiazole ring is substituted with a 2,2-dimethylpropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, and the formation of the piperidine ring, possibly through a reduction or a cyclization reaction as well. The 2,2-dimethylpropyl and 2-methoxybenzoyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the oxadiazole and piperidine rings would introduce some rigidity into the structure, while the 2,2-dimethylpropyl and 2-methoxybenzoyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms, while the piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms. The 2,2-dimethylpropyl and 2-methoxybenzoyl groups could potentially undergo reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under various conditions. The presence of the oxadiazole and piperidine rings could potentially influence these properties .

Scientific Research Applications

Feel free to explore more about this compound in the cited literature . If you have any specific questions or need additional details, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or an enzyme. The specific nature of this interaction would depend on the structure of the compound and the nature of the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. If it is intended to be used as a drug, for example, potential hazards could include toxicity, side effects, and interactions with other drugs .

Future Directions

Future research on this compound could potentially involve further investigation of its physical and chemical properties, exploration of its potential uses, and development of methods for its synthesis .

properties

IUPAC Name

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)12-17-21-22-18(26-17)14-8-7-11-23(13-14)19(24)15-9-5-6-10-16(15)25-4/h5-6,9-10,14H,7-8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITANAQJAOBQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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